Cas no 476644-05-0 (N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a fluorinated benzothiazole-based dicarboxamide compound with potential applications in materials science and pharmaceutical research. Its structure features two 6-fluoro-1,3-benzothiazole moieties linked via a thiophene-2,5-dicarboxamide core, offering enhanced electronic properties and binding affinity. The fluorine substituents improve metabolic stability and lipophilicity, making it a candidate for drug discovery, particularly in targeting protein-protein interactions. The rigid thiophene backbone contributes to strong π-π stacking, beneficial for organic electronic applications. This compound’s well-defined heterocyclic architecture allows for precise molecular design in optoelectronic materials or bioactive agents. Its synthesis and purity are critical for reproducibility in research applications.
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide structure
476644-05-0 structure
Product name:N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
CAS No:476644-05-0
MF:C20H10F2N4O2S3
MW:472.510806560516
CID:5912813
PubChem ID:4099943

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide Chemical and Physical Properties

Names and Identifiers

    • N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
    • F0737-0477
    • 476644-05-0
    • N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide
    • AKOS024598779
    • Oprea1_418515
    • 2-N,5-N-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
    • 2,5-Thiophenedicarboxamide, N2,N5-bis(6-fluoro-2-benzothiazolyl)-
    • Inchi: 1S/C20H10F2N4O2S3/c21-9-1-3-11-15(7-9)30-19(23-11)25-17(27)13-5-6-14(29-13)18(28)26-20-24-12-4-2-10(22)8-16(12)31-20/h1-8H,(H,23,25,27)(H,24,26,28)
    • InChI Key: XXGBJRUXBVFUOI-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC3=CC=C(F)C=C3S2)=O)SC(C(NC2=NC3=CC=C(F)C=C3S2)=O)=CC=1

Computed Properties

  • Exact Mass: 471.99339542g/mol
  • Monoisotopic Mass: 471.99339542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 651
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 169Ų

Experimental Properties

  • Density: 1.695±0.06 g/cm3(Predicted)
  • pka: 7.15±0.70(Predicted)

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0737-0477-2mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
2mg
$59.0 2023-09-05
Life Chemicals
F0737-0477-75mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
75mg
$208.0 2023-09-05
Life Chemicals
F0737-0477-10mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
10mg
$79.0 2023-09-05
Life Chemicals
F0737-0477-5μmol
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
5μmol
$63.0 2023-09-05
Life Chemicals
F0737-0477-20μmol
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
20μmol
$79.0 2023-09-05
Life Chemicals
F0737-0477-15mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
15mg
$89.0 2023-09-05
Life Chemicals
F0737-0477-40mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
40mg
$140.0 2023-09-05
Life Chemicals
F0737-0477-50mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
50mg
$160.0 2023-09-05
Life Chemicals
F0737-0477-1mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
1mg
$54.0 2023-09-05
Life Chemicals
F0737-0477-3mg
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
476644-05-0
3mg
$63.0 2023-09-05

Additional information on N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide

Introduction to N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide (CAS No. 476644-05-0)

N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 476644-05-0, is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties. The presence of thiophene and benzothiazole moieties in its framework suggests potential applications in the development of advanced materials and bioactive molecules.

The molecular architecture of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a testament to the ingenuity of modern synthetic chemistry. The compound's structure integrates several key features that make it a promising candidate for various scientific applications. Specifically, the fluoro substituents on the benzothiazole rings enhance its electronic properties, making it suitable for use in organic electronics and photovoltaic devices. Additionally, the carboxamide groups provide a site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, there has been a surge in research focused on developing novel compounds with applications in pharmaceuticals and materials science. N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide has emerged as a compound of interest due to its unique structural features and potential biological activities. Studies have shown that this molecule exhibits promising properties that could make it useful in the development of new drugs and advanced materials.

The synthesis of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the benzothiazole precursors, followed by their coupling with thiophene derivatives. The introduction of the fluoro substituents and the final formation of the carboxamide groups are critical steps that require precise control over reaction conditions.

The chemical properties of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide have been extensively studied to understand its behavior in various environments. The compound's solubility, stability, and reactivity are key factors that determine its suitability for different applications. For instance, its solubility in common organic solvents makes it amenable to solution-based processing techniques used in materials science.

One of the most intriguing aspects of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is its potential biological activity. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its pharmacological properties, with the aim of developing new therapeutic agents based on its structure.

The role of computational chemistry in understanding the behavior of complex molecules like N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide cannot be overstated. Advanced computational methods allow researchers to predict and analyze the compound's properties without the need for extensive experimental work. This approach has significantly accelerated the discovery process and has led to the identification of new synthetic routes and applications.

In conclusion, N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide (CAS No. 476644-05-0) is a versatile compound with potential applications in pharmaceuticals and materials science. Its unique molecular structure and functional groups make it a promising candidate for further research and development. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in advancing our capabilities in these fields.

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